molecular formula C14H28O2S2 B14550586 Ethyl 3,3-bis(butylsulfanyl)butanoate CAS No. 61959-90-8

Ethyl 3,3-bis(butylsulfanyl)butanoate

Cat. No.: B14550586
CAS No.: 61959-90-8
M. Wt: 292.5 g/mol
InChI Key: PIUXOZSKCRVXOX-UHFFFAOYSA-N
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Description

Ethyl 3,3-bis(butylsulfanyl)butanoate is a sulfur-containing ester characterized by two butylsulfanyl (C₄H₉S-) groups attached to the β-carbon of the butanoate backbone. The compound’s structure (C₄H₉S)₂C-COOEt combines ester functionality with sulfur-based substituents, which confer unique chemical reactivity and stability. Sulfanyl (thioether) groups are known for their electron-rich nature and resistance to radical-mediated degradation, distinguishing this compound from oxygenated analogs like peroxides or simple esters.

Potential applications include use as stabilizers in polymers, intermediates in organic synthesis, or additives in lubricants due to sulfur’s antioxidative properties. However, its exact industrial uses remain less documented compared to structurally similar peroxygen esters.

Properties

CAS No.

61959-90-8

Molecular Formula

C14H28O2S2

Molecular Weight

292.5 g/mol

IUPAC Name

ethyl 3,3-bis(butylsulfanyl)butanoate

InChI

InChI=1S/C14H28O2S2/c1-5-8-10-17-14(4,18-11-9-6-2)12-13(15)16-7-3/h5-12H2,1-4H3

InChI Key

PIUXOZSKCRVXOX-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(C)(CC(=O)OCC)SCCCC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-bis(butylsulfanyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Sulfur vs. Peroxy Substituents

  • Butylsulfanyl groups (in the target compound) provide electron-rich thioether linkages, enhancing resistance to oxidative degradation and radical chain reactions. This makes the compound suitable for applications requiring long-term stability, such as polymer additives .
  • tert-Butylperoxy/tert-Amylperoxy groups (in analogs) are peroxide-based, generating free radicals upon thermal decomposition. These are widely used as initiators in polymerization (e.g., Luperco 233XL in polyethylene production) but require careful handling due to explosion risks .

Molecular Weight and Stability

  • The sulfur-containing compound has a lower molecular weight (~320 g/mol) compared to tert-butylperoxy analogs (352 g/mol) but higher than simple esters like ethyl butanoate. Its stability stems from strong C-S bonds, whereas peroxides are prone to homolytic cleavage .

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